5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Description
5-tert-Butyl-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a tert-butyl group at the 5-position, an ethoxy group at the 2-position, and a 2,2,6,6-tetramethylpiperidin-4-ylamine substituent linked via a sulfonamide bridge. The ethoxy group introduces electron-donating effects, which may influence electronic distribution and reactivity. The 2,2,6,6-tetramethylpiperidin-4-yl moiety, a sterically hindered amine, is known for its radical scavenging properties and resistance to oxidation, making it relevant in polymer stabilization and pharmaceutical applications .
Properties
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O3S/c1-9-26-17-11-10-15(19(2,3)4)12-18(17)27(24,25)22-16-13-20(5,6)23-21(7,8)14-16/h10-12,16,22-23H,9,13-14H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPQPEQXMFXVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with ethyl iodide to form 5-tert-butyl-2-ethoxybenzaldehyde. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine and benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Medicine: Explored for its potential therapeutic effects in treating chronic inflammation and cancer.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through allosteric inhibition of specific enzymes. For instance, it has been shown to inhibit IκB kinase β (IKKβ), thereby preventing the activation of NF-κB, a key regulator of immune response and inflammation . This inhibition occurs by binding to a unique allosteric site on the enzyme, blocking its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Steric Effects : The 2,2,6,6-tetramethylpiperidine core is a common feature, providing steric protection to the amine group. This structural motif enhances thermal and oxidative stability across derivatives .
- Functional Group Impact : The target compound’s ethoxy and tert-butyl groups contrast with esters (e.g., acetate in ) or fluorescent cores (e.g., naphthalimide in ). Ethoxy’s electron-donating nature may reduce electrophilic reactivity compared to methoxy or nitro groups in analogues like those in .
Benzenesulfonamide-Based Analogues
Table 2: Comparison of Benzenesulfonamide Derivatives
Key Observations :
- Biological Activity: The presence of pyrimidinyl or chlorophenoxy groups in analogues like suggests targeting enzyme active sites (e.g., kinases). The target compound’s lack of these groups may shift its application toward stabilization or antioxidative roles.
- Solubility : Hydrophilic substituents (e.g., hydroxyethoxy in ) improve aqueous solubility, whereas the target compound’s tert-butyl and ethoxy groups prioritize lipophilicity.
Crystallographic and Supramolecular Features
- Crystal Packing : Analogues like bis-TMP naphthalimide exhibit hydrogen bonding (N–H⋯O) and layered structures. The target compound’s sulfonamide group may form similar interactions, influencing crystallinity and thermal stability.
- Disorder and Stability : Steric bulk in 2,2,6,6-tetramethylpiperidine derivatives often leads to molecular disorder in crystals, as seen in . This could affect the target compound’s formulation in solid-state applications.
Biological Activity
5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a phenyl ring, with tert-butyl and ethoxy substituents contributing to its lipophilicity and overall stability. The presence of the piperidine moiety enhances its interaction with biological targets.
Anti-inflammatory Effects
Sulfonamides have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins. This could suggest that our compound may possess similar anti-inflammatory capabilities.
Case Studies
- In Vitro Studies : A study examining the effects of sulfonamide derivatives on human cell lines demonstrated that certain modifications in the structure could enhance cytotoxicity against cancer cells. While direct studies on our compound are lacking, it is reasonable to hypothesize similar effects based on structural similarities.
- Animal Models : In vivo studies using animal models have shown that sulfonamide compounds can reduce inflammation and pain associated with conditions like arthritis. Such findings could be extrapolated to predict potential therapeutic applications for this compound.
The biological activity of sulfonamides generally involves:
- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The piperidine component may facilitate binding to specific receptors, influencing signaling pathways related to inflammation and immune response.
Data Table: Biological Activity Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
